4,6-Bis(2-butyn-1-yloxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4,6-bis(but-2-ynoxy)pyrimidine |
InChI |
InChI=1S/C12H12N2O2/c1-3-5-7-15-11-9-12(14-10-13-11)16-8-6-4-2/h9-10H,7-8H2,1-2H3 |
InChI Key |
IRODKOSYDVBKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC(=NC=N1)OCC#CC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4,6 Bis 2 Butyn 1 Yloxy Pyrimidine
Reactivity Profile of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that governs its reactivity towards both nucleophiles and electrophiles. The presence of two nitrogen atoms in the ring withdraws electron density, making certain positions susceptible to nucleophilic attack while deactivating the ring towards electrophilic substitution. researchgate.netslideshare.net
Nucleophilic Aromatic Substitution (SNAr) at C2, C4, and C6 Positions
The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr). slideshare.netyoutube.com This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. The attack of a nucleophile at these positions leads to the formation of a high-energy anionic intermediate, often referred to as a Meisenheimer complex, which is stabilized by resonance. echemi.com The subsequent departure of a leaving group restores the aromaticity of the ring.
In the case of 4,6-disubstituted pyrimidines, the reactivity at the remaining C2 position is of particular interest. Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, for instance, readily undergo SNAr reactions with various amine nucleophiles. mdpi.com The regioselectivity of SNAr on dichloropyrimidines can be sensitive to electronic and steric effects, but quantum mechanical calculations can often predict the outcome. wuxiapptec.com Generally, for 2,4-dichloropyrimidines, nucleophilic substitution is selective for the C4 position. wuxiapptec.com However, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com
The relative reactivity of the C2 and C4 positions can be explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) coefficient is typically higher at C4 than at C2. stackexchange.com Additionally, the repulsion between the lone pairs of the nitrogen atoms and the incoming nucleophile is greater at the C2 position, which is situated between two nitrogen atoms. stackexchange.com
| Position | Reactivity towards SNAr | Influencing Factors |
| C2 | Susceptible | Steric hindrance, electronic effects of substituents at C4/C6, repulsion from nitrogen lone pairs. wuxiapptec.comstackexchange.com |
| C4 | Highly Susceptible | Higher LUMO coefficient, less steric hindrance compared to C2 (in some cases). stackexchange.com |
| C6 | Highly Susceptible | Similar to C4, influenced by substituents. |
Electrophilic Substitution and Functionalization at the C5 Position
The presence of activating groups, such as alkoxy groups like the 2-butyn-1-yloxy substituents in the title compound, can enhance the electron density at the C5 position, thereby facilitating electrophilic substitution. researchgate.net Reactions such as nitration and halogenation can occur at the C5 position, particularly in the presence of such activating groups. youtube.com
Ring-Opening and Rearrangement Reactions of Pyrimidine Derivatives
Under certain conditions, the pyrimidine ring can undergo ring-opening reactions. This process is often facilitated by the attack of a nucleophile, leading to the cleavage of bonds within the heterocyclic ring. For instance, some pyrimidine derivatives can undergo ring cleavage to yield nitriles. rsc.org The stability of the pyrimidine ring is generally increased by electron-donating groups, while electron-withdrawing groups can make the ring more susceptible to decomposition, especially by alkali. rsc.org
Ring transformation reactions have also been observed, where the pyrimidine ring is converted into another heterocyclic system. These transformations often proceed through a sequence of nucleophilic attack, ring-opening, and subsequent recyclization. For example, the reaction of certain pyrimidine derivatives with strong nucleophiles like potassium amide can lead to ring transformations. In some cases, ring-opening can occur through hydrolysis, a process that can be influenced by factors such as temperature and pH. umich.edu
Reactions Involving the 2-Butyn-1-yloxy Side Chains
The 2-butyn-1-yloxy side chains of 4,6-Bis(2-butyn-1-yloxy)pyrimidine introduce a new dimension of reactivity centered around the alkyne functional group. Alkynes are versatile building blocks in organic synthesis, known for their participation in a variety of addition and cycloaddition reactions.
Alkyne Reactivity: Click Chemistry and Cycloaddition Reactions
The terminal alkyne functionality in the 2-butyn-1-yloxy side chains is particularly amenable to "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and easy to perform. nih.govnih.gov One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used transformation for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govacs.org This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. The reaction is highly efficient and regioselective, proceeding under mild conditions and tolerating a broad range of functional groups. beilstein-journals.org
The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. nih.govacs.org This intermediate then reacts with the azide in a stepwise process to form a six-membered metallacycle, which subsequently rearranges to the triazolyl-copper(I) intermediate before protonolysis releases the triazole product. nih.gov Various copper(I) sources can be used, including copper(I) salts or in situ reduction of copper(II) salts. acs.orgbeilstein-journals.org The efficiency of the catalytic system can be enhanced by the addition of ligands and co-catalysts. For example, a highly efficient system using CuI/DIPEA/HOAc has been developed. organic-chemistry.org
The presence of two alkyne functionalities in this compound allows for the potential to perform double CuAAC reactions, leading to the formation of bis-triazole derivatives. This opens up possibilities for creating complex molecular architectures and materials with unique properties.
| Reaction | Reagents | Product | Key Features |
| CuAAC | Azide, Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions, wide functional group tolerance. nih.govnih.govbeilstein-journals.org |
Inverse Electron Demand Diels-Alder Reactions
The pyrimidine core of this compound can theoretically participate in inverse electron demand Diels-Alder (IEDDA) reactions. In this type of reaction, the electron-deficient pyrimidine ring acts as the diene, reacting with an electron-rich dienophile. The presence of two alkoxy substituents on the pyrimidine ring at the 4 and 6 positions would increase the electron density of the ring, which generally disfavors IEDDA reactions as they proceed more readily with electron-deficient azadienes. However, the reaction can still occur, particularly with highly reactive dienophiles.
The general mechanism for an IEDDA reaction involving a pyrimidine derivative involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that typically results in the expulsion of a small molecule, such as hydrogen cyanide or a nitrile, leading to the formation of a new heterocyclic ring, often a pyridine. wur.nlresearchgate.net The reactivity of the pyrimidine ring in IEDDA reactions is influenced by its substituents. wur.nl Electron-withdrawing groups on the pyrimidine ring generally increase the reaction rate, while electron-donating groups, such as the alkoxy groups in the title compound, tend to decrease it. wur.nl
While no specific studies on the IEDDA reactions of this compound have been documented, the reactivity can be inferred from related systems. For instance, pyrimidines bearing ω-alkyne side chains have been shown to undergo intramolecular IEDDA reactions. wur.nl In the case of this compound, an intermolecular reaction would be expected with a suitable electron-rich dienophile.
Table 1: Predicted Reactivity of this compound in IEDDA Reactions with Various Dienophiles (Hypothetical Data)
| Dienophile | Predicted Reactivity | Expected Product Type |
| Ynamine | High | Substituted Pyridine |
| Ketene Acetal (B89532) | Moderate | Substituted Pyridine |
| Enamine | Moderate | Substituted Pyridine |
| Alkene | Low | - |
Reactivity of the Ether Linkage
The ether linkages in this compound are generally stable bonds. chemistry.coach However, they can be cleaved under harsh acidic conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (an alcohol). libretexts.orgyoutube.com This is followed by a nucleophilic attack of the halide ion on the adjacent carbon atom.
The cleavage can occur through either an SN1 or SN2 mechanism, depending on the nature of the carbon atom attached to the ether oxygen. libretexts.org In the case of this compound, the carbon atom is part of a propargyl group. The cleavage would likely proceed via an SN2 mechanism, leading to the formation of 4,6-dihydroxypyrimidine (B14393) and 1-halo-2-butyne.
Due to the presence of the triple bond, the butynyl group can also influence the reactivity. The π-electrons of the alkyne may interact with the reaction center, although direct participation in the cleavage of the ether linkage is not typical under standard acidic cleavage conditions.
Intramolecular Cyclizations and Annulation Reactions of Alkyne-Substituted Pyrimidines
The presence of two butynyloxy side chains in this compound provides the potential for intramolecular cyclization reactions. wur.nl These reactions can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry. While specific studies on the intramolecular cyclization of this particular compound are not available, the reactivity can be extrapolated from similar alkyne-substituted pyrimidines. wur.nlrsc.org
One plausible pathway is an intramolecular Diels-Alder reaction where one of the butynyl groups acts as the dienophile and the pyrimidine ring acts as the diene. However, as discussed in the IEDDA section, the electron-rich nature of the substituted pyrimidine ring makes this less favorable.
A more likely intramolecular transformation would be a cyclization involving the nucleophilic attack of one of the pyrimidine ring nitrogens onto the alkyne, or a metal-catalyzed cyclization. For example, in the presence of a suitable catalyst, such as a gold or platinum complex, the alkyne can be activated towards nucleophilic attack. This could lead to the formation of a fused pyrrolo[2,3-d]pyrimidine or a related bicyclic system. The specific outcome would depend on the reaction conditions and the catalyst used.
Another possibility is a thermal or photochemical [2+2] cycloaddition between the two alkyne moieties, which would lead to the formation of a cyclobutane-fused pyrimidine derivative. However, this type of reaction often requires specific stereochemical arrangements of the reacting groups.
Table 2: Potential Intramolecular Cyclization Products of this compound (Hypothetical)
| Reaction Type | Conditions | Potential Product |
| Metal-catalyzed Cyclization | Au(I) or Pt(II) catalyst | Fused Pyrrolopyrimidine |
| Radical Cyclization | Radical initiator | Fused Dihydropyranopyrimidine |
| Thermal Cycloaddition | High Temperature | Fused Bicyclic System |
Mechanistic Investigations of Reactions Involving 4,6 Bis 2 Butyn 1 Yloxy Pyrimidine
Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Functionalization
The functionalization of the pyrimidine ring in molecules like 4,6-Bis(2-butyn-1-yloxy)pyrimidine can proceed through several mechanistic pathways. While direct C-H functionalization of the pyrimidine ring is a sought-after transformation, it often faces challenges due to the electronic nature of the heterocycle.
One innovative approach involves a deconstruction-reconstruction strategy . In this process, the pyrimidine ring is first activated to form a more reactive intermediate, such as an N-arylpyrimidinium salt. This salt can then be cleaved to generate a three-carbon iminoenamine building block. This intermediate is then poised to react with various reagents to reconstruct a new heterocyclic system, effectively diversifying the original pyrimidine core. acs.org This strategy allows for the transformation of the pyrimidine into various other heterocycles, including different azoles, which would be challenging to synthesize through more traditional methods. acs.org
Another powerful method for pyrimidine functionalization is direct metalation. The use of potent bases can lead to deprotonation at specific positions on the pyrimidine ring, creating a nucleophilic center for subsequent reactions. For instance, the use of organosodium reagents has been shown to selectively deprotonate pyridines at the C4 position, overcoming the common issue of nucleophilic addition at the C2 or C6 positions often observed with organolithium bases. Current time information in Одинцовский городской округ, RU. Rapid injection NMR studies have been instrumental in observing the evolution of the anionic intermediates, revealing that the site selectivity can be governed by thermodynamic pathways. Current time information in Одинцовский городской округ, RU. Although not specifically detailed for this compound, these mechanistic principles for related azines provide a foundational understanding for potential functionalization pathways.
Mechanistic Aspects of Alkyne-Based Transformations
The two 2-butyn-1-yloxy side chains of this compound are key to its utility in constructing more complex molecular architectures, primarily through reactions involving the carbon-carbon triple bonds.
Catalytic Pathways in Click Reactions and Related Processes
The terminal alkyne groups in this compound make it an ideal substrate for azide-alkyne cycloaddition (AAC) reactions, a cornerstone of "click chemistry." These reactions are prized for their high efficiency, specificity, and biocompatibility.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent of these reactions, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.gov Mechanistic studies have revealed that this is not a concerted pericyclic reaction. Instead, the process is believed to involve the formation of a copper acetylide intermediate. nih.gov A proposed mechanism involves a dinuclear copper cluster where one copper atom binds to the alkyne to form the acetylide, while the second copper atom coordinates the azide (B81097). This assembly then proceeds through a six-membered copper metallacycle intermediate, which subsequently contracts to a triazolyl-copper species before protonolysis releases the triazole product and regenerates the catalyst. nih.gov The use of various ligands can accelerate the reaction and stabilize the catalytically active Cu(I) oxidation state.
Alternatively, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. This complementary selectivity underscores the power of catalyst choice in directing reaction outcomes. nih.gov For applications where the presence of a metal catalyst is undesirable, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative, although it requires the use of strained cyclooctynes instead of terminal alkynes like those in the title compound.
| Click Reaction Type | Catalyst | Product Regioisomer | Key Mechanistic Feature |
| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | Formation of a six-membered copper metallacycle intermediate. nih.gov |
| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. nih.gov |
| SPAAC | Metal-free | 1,4- and 1,5-disubstituted 1,2,3-triazole mixture | Relies on the release of ring strain in a strained alkyne. |
Thermally Induced Cycloadditions and Rearrangements
In the absence of a catalyst, the reaction between an alkyne and an azide proceeds via the Huisgen 1,3-dipolar cycloaddition . This reaction is typically thermally induced and, unlike its catalyzed counterparts, often requires elevated temperatures. nih.gov A significant drawback of the thermal process, especially with unsymmetrical alkynes like the butynyl groups in this compound, is the frequent formation of a mixture of both the 1,4- and 1,5-regioisomers of the resulting triazole. nih.gov This lack of regioselectivity often necessitates challenging chromatographic separation of the product isomers. The mechanism is considered a concerted [3+2] cycloaddition, where the dipole (azide) and dipolarophile (alkyne) react in a single step through a five-membered cyclic transition state.
Understanding Selectivity and Stereochemistry in Synthetic Processes and Transformations
Selectivity is a paramount concern in the synthesis of complex molecules from building blocks like this compound. As discussed, the choice of catalyst in azide-alkyne cycloadditions provides a powerful tool for controlling regioselectivity . The copper-catalyzed pathway reliably yields the 1,4-isomer, while the ruthenium-catalyzed version affords the 1,5-isomer. nih.gov This predictable control is a major advantage over the thermal Huisgen cycloaddition, which generally lacks this selectivity.
In other types of transformations, such as potential hydroamination reactions of the alkyne moieties, the stereochemistry of the resulting product becomes critical. Mechanistic studies of copper-catalyzed hydroaminations, for instance, have utilized kinetic and spectroscopic methods to identify the catalyst's resting state and the turnover-limiting step. acs.org Such insights are crucial for optimizing reaction conditions to achieve high enantioselectivity. While specific studies on this compound are not detailed, the principles derived from model systems show that ligand choice and a deep understanding of the catalytic cycle are key to controlling the stereochemical outcome of additions across the alkyne.
Spectroscopic and Structural Characterization of 4,6 Bis 2 Butyn 1 Yloxy Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For a molecule like 4,6-Bis(2-butyn-1-yloxy)pyrimidine, ¹H and ¹³C NMR would provide key information about the hydrogen and carbon environments, respectively.
In the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the pyrimidine (B1678525) ring and the 2-butyn-1-yloxy side chains. For instance, in related 4,6-disubstituted pyrimidines, the proton at the C5 position of the pyrimidine ring typically appears as a singlet. The chemical shifts of the protons on the side chains would be characteristic of their positions relative to the oxygen atom and the alkyne group.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating effect of the ether linkages. The carbons of the butynyloxy side chains, including the characteristic sp-hybridized carbons of the alkyne, would also have predictable chemical shifts. chemicalbook.comchemicalbook.com Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial for definitively assigning these proton and carbon signals by revealing their connectivity.
For example, studies on similar pyrimidine derivatives have demonstrated the power of NMR in confirming their structures. nih.govresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine H-2 | ~8.5 |
| Pyrimidine H-5 | ~6.5 |
| O-CH₂ | ~5.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine C-4/C-6 | ~170 |
| Pyrimidine C-2 | ~158 |
| Pyrimidine C-5 | ~90 |
| C≡C | ~80, ~75 |
| O-CH₂ | ~55 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkages, the C≡C triple bond of the alkyne, and the aromatic pyrimidine ring.
The presence of the butyne groups would be confirmed by a sharp, weak absorption band around 2200-2260 cm⁻¹ for the C≡C stretching vibration. The C-O stretching vibrations of the ether groups would likely appear in the region of 1000-1300 cm⁻¹. The various C-H bonds and the C=N and C=C bonds within the pyrimidine ring would also give rise to a series of absorptions that are characteristic of aromatic heterocycles. core.ac.uknist.govchemicalbook.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ether linkages and the butyne side chains, providing further confirmation of the structure. For instance, a common fragmentation pathway for similar compounds is the loss of the side chains. nist.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Studies on related pyrimidine derivatives have successfully employed this technique to elucidate their crystal structures, revealing details about the planarity of the pyrimidine ring and the conformation of the substituents. nih.govnih.gov
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The absorption maxima (λ_max) provide information about the extent of conjugation in a molecule. The pyrimidine ring is an aromatic system, and its electronic transitions would be observable in the UV region. The presence of the butynyloxy substituents would be expected to influence the position and intensity of these absorption bands. The degree of conjugation between the pyrimidine ring and the side chains would affect the energy of the electronic transitions. nih.govrasayanjournal.co.inmdpi.comnist.govresearchgate.net
Application of Advanced Spectroscopic Techniques for Probing Specific Chemical Features
More advanced spectroscopic techniques could be employed to investigate specific features of this compound. For example, solid-state NMR could be used to study the structure and dynamics of the molecule in the solid phase. In cases where the compound exhibits interesting photophysical properties, time-resolved spectroscopic techniques could be used to study its excited-state dynamics.
Computational and Theoretical Studies on 4,6 Bis 2 Butyn 1 Yloxy Pyrimidine and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. jchemrev.comjchemrev.com For pyrimidine (B1678525) derivatives, DFT calculations are instrumental in understanding their fundamental chemical nature. nih.govnih.govnih.gov
Analysis of Molecular Orbitals (e.g., HOMO-LUMO Gaps) and Electronic Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. irjweb.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comwjarr.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity. wikipedia.orgwjarr.com
For pyrimidine analogues, the HOMO and LUMO energy levels can be calculated to predict their chemical behavior. irjweb.comresearchgate.net For instance, a study on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine using DFT at the B3LYP/6-311G (d,p) basis set revealed a HOMO energy of -6.2613 eV and a LUMO energy of -0.8844 eV. irjweb.com This information suggests that the molecule is a good electron donor and acceptor. irjweb.com The electronic distribution within the molecule, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Basis Set | Reference |
|---|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | B3LYP/6-311G(d,p) | irjweb.com |
| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) | -5.46 | -1.59 | 3.87 | B3LYP/6-311++G(d,p) | wjarr.com |
| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | -5.57 | -1.94 | 3.63 | B3LYP/6-311++G(d,p) | wjarr.com |
| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | -5.52 | -1.64 | 3.88 | B3LYP/6-311++G(d,p) | wjarr.com |
Reaction Mechanism Predictions and Energetic Profiles
Theoretical calculations can elucidate the pathways of chemical reactions involving pyrimidine derivatives. For example, the mechanism for the synthesis of pyrido[2,3-d]pyrimidines has been investigated, revealing a multi-step process that includes Knoevenagel condensation, Michael addition, and cyclization. nih.gov Understanding these mechanisms is vital for optimizing reaction conditions and developing new synthetic routes. organic-chemistry.orgresearchgate.net The study of fused pyrimidine systems has also shed light on their interaction with biological targets like the Epidermal Growth Factor Receptor (EGFR), where the pyrimidine ring plays a crucial role in binding to the ATP binding site. nih.gov
Conformational Analysis and Molecular Stability
The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis of pyrimidine derivatives helps in understanding their flexibility and the preferred spatial arrangement of their substituents. frontiersin.orgnih.gov For instance, studies on pyrimidine-embedded macrocycles have demonstrated how conformational flexibility or rigidity can influence their interaction with biological targets. frontiersin.orgnih.gov The stability of different conformers can be evaluated by calculating their relative energies, providing insight into the most likely structures to be found in solution. mdpi.com
Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. aip.org This technique is particularly useful for studying the behavior of pyrimidine derivatives in a biological environment, such as their interaction with proteins or nucleic acids. nih.govresearchgate.netnih.gov MD simulations can reveal how a ligand binds to its target, the stability of the resulting complex, and the conformational changes that occur upon binding. rsc.orgnih.gov For example, MD simulations have been used to confirm the stability of newly designed pyrimidine-based inhibitors within the active site of their target proteins. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Activity Predictions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchpublish.com QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds. thieme-connect.comnih.gov For pyrimidine derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against various targets, such as VEGFR-2 and JAK3. nih.govnih.govtandfonline.com These models are typically built using descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. tandfonline.com
| Study | Target | Modeling Technique | Key Findings | Reference |
|---|---|---|---|---|
| QSAR analysis of furopyrimidine and thienopyrimidine derivatives | VEGFR-2 | MLR and ANN | The non-linear ANN model showed superior predictive power (R² = 0.998) compared to the MLR model (R² = 0.889). | nih.govnih.gov |
| 3D-QSAR of pyrimidine derivatives as ALK inhibitors | ALK | CoMFA and CoMSIA | Generated models with good predictability (CoMSIA q² = 0.730) and provided insights for designing new potent inhibitors. | thieme-connect.com |
| QSAR of pyrimidine-4,6-diamine derivatives as JAK3 inhibitors | JAK3 | MLR and ANN | Both models exhibited good performance (MLR R² = 0.89, ANN R² = 0.95) and were used to predict the potency of new inhibitors. | tandfonline.com |
| QSAR of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives | Sirtuin 2 | MLR and SVR | The SVR model with a radial Gaussian kernel function showed excellent results (R²test = 0.990). | nih.gov |
Ligand-Target Interaction Studies and Binding Affinity Predictions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, usually a protein. nih.govscispace.comresearchgate.net This method is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize a ligand-protein complex. nih.govmdpi.com For pyrimidine analogues, docking studies have been instrumental in identifying potential binding modes and in designing new derivatives with improved affinity for their targets. nih.govnih.gov For example, docking studies of pyrimidine derivatives with CDK8 have revealed important interactions within the binding pocket. nih.gov The results of docking simulations can be further refined and validated using more computationally intensive methods like MD simulations to provide a more accurate prediction of binding affinity. rsc.org
Advanced Research Applications of 4,6 Bis 2 Butyn 1 Yloxy Pyrimidine
Applications in Coordination Chemistry
The nitrogen atoms within the pyrimidine (B1678525) ring of 4,6-bis(2-butyn-1-yloxy)pyrimidine serve as excellent coordination sites for metal ions, making it a valuable ligand in the field of coordination chemistry. The modular nature of such ligands enhances their appeal for creating complex metal-containing structures. nih.gov
Pyrimidine derivatives are foundational in designing ligands for complexing with a wide array of metal ions. The nitrogen atoms of the pyrimidine ring act as donor sites, enabling the formation of stable metal complexes. For instance, related pyrimidine-based ligands have been used to synthesize complexes with transition metals like manganese(II) and ruthenium(II). nih.govresearchgate.net In one example, a manganese(II) atom was penta-coordinated by three nitrogen atoms from a pyrimidine-based ligand and two chlorine atoms, resulting in a distorted square pyramidal geometry. nih.gov
The design of these ligands is often modular, allowing for systematic modifications to tune the properties of the resulting metal complex. nih.gov In the case of this compound, the terminal alkyne groups on the side chains offer significant potential for post-complexation modification. These groups can undergo further reactions, such as "click chemistry," allowing the attachment of other functional moieties or the integration of the metal complex into larger systems. The inherent properties of ethynylpyridines, such as their rigidity and capacity for metal binding, have been exploited in various coordination complexes. nih.gov
The ditopic nature of ligands like this compound, where two distinct binding sites are oriented away from each other, makes them ideal for constructing higher-order structures. When reacted with metal ions that can accommodate multiple ligands, these building blocks can self-assemble into well-defined supramolecular structures or extended coordination polymers. nih.govresearchgate.net
The final architecture of the assembly is directed by the geometry of the ligand and the coordination preference of the metal ion. For example, rigid bis-zinc(II)-salphen complexes combined with various ditopic nitrogen ligands have been shown to form both coordination polymers and discrete supramolecular boxes. nih.gov Similarly, ligands containing two terpyridine units, which are also ditopic, serve as building blocks for 2D and 3D-coordination networks. researchgate.net The formation of coordination polymers can occur when ditopic ligands link metal centers, propagating the structure in one, two, or three dimensions. researchgate.net While the use of shorter ditopic ligands may favor the formation of coordination polymers, longer ligands can selectively form discrete box-like assemblies. nih.gov
Metal complexes derived from pyrimidine and related nitrogen-containing heterocyclic ligands have shown significant promise in catalysis. mdpi.com The metal center typically acts as the active site, while the ligand framework plays a crucial role in tuning the catalyst's activity, selectivity, and stability.
For instance, an iron-based metal-organic framework incorporating a pyridyl-terpyridine ligand has been successfully employed as a recyclable catalyst for the syn-selective hydroboration of alkynes under mild conditions. nih.gov In another application, a half-sandwich Ruthenium(II) complex featuring a pyrimidinylimidazole ligand demonstrated efficiency as a catalyst for the N-alkylation of amines with alcohols. researchgate.net The development of metal complexes for therapeutic applications also highlights their potential to interact with biological systems, sometimes through catalytic action like the generation of singlet oxygen for photodynamic therapy. escholarship.org The synthesis of chalcone (B49325) derivatives has been successfully catalyzed by a Cu(II) Schiff-base complex, showcasing higher yields compared to other catalysts. mdpi.com
Potential in Materials Science
The electronic and structural characteristics of this compound make it a candidate for the development of advanced organic materials, particularly in the realm of optoelectronics.
Pyrimidine-cored compounds have garnered considerable attention for their application in organic electronic devices. researchgate.net The pyrimidine ring is highly π-deficient, enabling it to function as an electron acceptor. researchgate.net When incorporated into a "push-pull" molecular scaffold with electron-donating groups, this can lead to an internal charge transfer upon photoexcitation, resulting in luminescence. researchgate.net Such materials are used as active layers in devices like organic light-emitting diodes (OLEDs). researchgate.netnih.gov
A particularly interesting phenomenon observed in some pyrimidine derivatives is Aggregation-Induced Emission (AIE). researchgate.netresearchgate.net In contrast to typical fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation. researchgate.netnih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and boosts luminescence efficiency. researchgate.netnih.gov For example, certain pyrimidine derivatives that are virtually non-luminescent in dilute solutions become highly emissive when aggregated or in the solid state. researchgate.net This property is highly desirable for creating efficient solid-state emitters for OLEDs and fluorescent sensors. researchgate.netresearchgate.net
The photophysical properties of a dimethylacridan-substituted pyrimidine derivative illustrate these concepts well. This molecule exhibits a significant positive emission solvatochromism, with the emission maximum shifting from 422 nm in nonpolar heptane (B126788) to 562 nm in polar dichloromethane, characteristic of a push-pull structure. researchgate.net
Table 1: Photophysical Data for a Push-Pull Pyrimidine Derivative in Various Solvents researchgate.net
| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift (Δss) [cm⁻¹] | Quantum Yield (Φf) |
|---|---|---|---|---|
| Heptane | 372 | 422 | 3300 | 0.11 |
| Toluene | 372 | 474 | 5800 | 0.15 |
| 1,4-Dioxane | 373 | 500 | 6800 | 0.26 |
| THF | 372 | 535 | 8200 | 0.10 |
This table is generated from data presented for a related pyrimidine derivative to illustrate the photophysical principles.
The structure of this compound is well-suited for integration into larger polymeric or dendritic structures. The two terminal alkyne functionalities are key reactive handles for polymerization reactions. They can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction, to form triazole-linked polymers. This method allows for the precise construction of complex macromolecular architectures.
Research has demonstrated the synthesis of hyperbranched poly(tetrahydropyrimidine)s that exhibit AIE properties. scut.edu.cn These polymers are faintly emissive in solution but show significantly enhanced luminescence in the aggregated state, making them suitable for various applications as functional materials. scut.edu.cn The 2,6-bis(arylethynyl)pyridine scaffold, which is structurally related to the target compound, has also been used in polymer composites. nih.gov The ability to incorporate the pyrimidine core into such architectures opens pathways to materials with combined properties, such as the processability of polymers and the unique optoelectronic or coordination capabilities of the pyrimidine unit.
pH-Sensing Applications
Currently, there is a lack of specific published research on the application of this compound as a pH sensor. However, the core pyrimidine structure, being a nitrogen-containing heterocycle, possesses inherent basicity due to the lone pairs of electrons on its nitrogen atoms. This fundamental property allows the pyrimidine ring to participate in acid-base equilibria, suggesting that its derivatives could potentially be developed as pH-sensitive probes. The electronic properties of the substituents at the 4 and 6 positions would modulate the pKa of the pyrimidine nitrogens, influencing the pH range over which the molecule could act as a sensor. The alkyne functionalities in the 2-butyn-1-yloxy side chains could also be exploited for further chemical modification, for instance, by attaching fluorophores whose emission properties change upon protonation or deprotonation of the pyrimidine core, a common strategy in the design of fluorescent pH sensors. Further research would be required to characterize these properties for this compound specifically.
Biological Activity Research (Focus on Mechanism and Structure-Activity Relationships)
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties. benthamdirect.comnih.govhumanjournals.com The biological profile of any given pyrimidine derivative is largely dictated by the substituents attached to the ring. benthamdirect.comresearchgate.net
Structure-Activity Relationship (SAR) Studies for Molecular Targets
Structure-Activity Relationship (SAR) studies for pyrimidine derivatives are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence biological activity. humanjournals.com For the broader class of 4,6-disubstituted pyrimidines, several key SAR principles have been established:
Nature of Substituents: The size, shape, and electronic nature of the groups at the C4 and C6 positions are critical. For instance, in a series of antitubercular pyrimidine derivatives, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, indicating the importance of hydrophobicity in that specific interaction. nih.gov
Central Ring Integrity: The pyrimidine ring itself is often essential for activity, acting as a central scaffold to orient the functional side chains for optimal interaction with a biological target. nih.gov
While no specific SAR studies for this compound were found, it is hypothesized that the two butynyloxy groups would confer a distinct conformational and electronic profile, likely interacting with hydrophobic pockets within target proteins. The terminal alkyne groups also offer a handle for "click chemistry," allowing for the synthesis of diverse analogue libraries to perform detailed SAR studies.
Investigation of Enzyme Inhibition Mechanisms
Metabolic Enzymes: Novel pyrimidine derivatives have shown potent, low-nanomolar inhibition against metabolic enzymes such as carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and α-glycosidase. researchgate.net
Detoxification Enzymes: Certain pyrimidine derivatives act as inhibitors of detoxification enzymes like Glutathione S-Transferase (GST) and Glutathione Reductase (GR). juniperpublishers.comjournalagent.com For example, 4-amino-2-chloropyrimidine (B189420) was found to be a potent noncompetitive inhibitor of GST. journalagent.com
Kinases: Protein kinases are common targets for pyrimidine-based drugs, particularly in cancer therapy. For example, 2,4-disubstituted pyrimidines have been identified as KDR kinase inhibitors, and other derivatives inhibit VEGFR-2. nih.gov
The mechanism of inhibition is often competitive, noncompetitive, or uncompetitive, which can be determined using kinetic studies like Lineweaver-Burk plots. researchgate.netjuniperpublishers.com The table below summarizes the inhibitory activities of various pyrimidine derivatives against several enzymes.
Table 1: Enzyme Inhibition by Various Pyrimidine Derivatives
| Compound Class | Enzyme Target | Inhibition Constant (Ki) | Inhibition Type | Source(s) |
|---|---|---|---|---|
| Novel Pyrimidine Derivatives | hCA I | 39.16 ± 7.70 nM | - | researchgate.net |
| Novel Pyrimidine Derivatives | hCA II | 18.21 ± 3.66 nM | - | researchgate.net |
| Novel Pyrimidine Derivatives | Acetylcholinesterase (AChE) | 33.15 ± 4.85 nM | - | researchgate.net |
| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | 0.047 ± 0.0015 µM | Noncompetitive | journalagent.com |
| 4-amino-6-chloropyrimidine | Glutathione S-Transferase (GST) | 0.140 µM | Noncompetitive | journalagent.com |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 ± 0.23 µM | Noncompetitive | juniperpublishers.com |
Exploration of Antimicrobial and Antitumor Mechanisms
The pyrimidine scaffold is present in numerous compounds developed for their antimicrobial and antitumor properties. wjarr.comorientjchem.org
Antimicrobial Mechanisms: The antibacterial action of pyrimidine derivatives often stems from the inhibition of essential bacterial enzymes that are absent or structurally different in humans. For example, the antibacterial drug Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR). wjarr.com Other synthesized 2,4,6-trisubstituted pyrimidines have shown significant activity against bacteria like Bacillus pumilus and Escherichia coli. wjarr.com In a recent study, a pyrimidine-containing pyridazinone derivative demonstrated highly potent and selective activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL. acs.org The mechanism for such compounds often involves disrupting cell wall synthesis, protein synthesis, or nucleic acid replication.
Antitumor Mechanisms: The antitumor activity of pyrimidines is diverse. The well-known drug 5-fluorouracil (B62378) acts as an antimetabolite, inhibiting thymidylate synthetase to disrupt DNA synthesis. nih.gov More recent research has focused on developing pyrimidines as kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. nih.gov For example, a series of 4,6-diaryl-2-pyrimidinamine derivatives were developed to simultaneously antagonize the estrogen receptor (ER) and inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), showing promise in treating ER-positive breast cancer. nih.gov Other 4,6-disubstituted pyrimidine derivatives have exhibited significant antitumor activity against the human breast cancer MCF-7 cell line. researchgate.net The mechanism often involves inducing apoptosis (programmed cell death) or arresting the cell cycle.
Mechanistic Basis for Anthelmintic Activity
Several classes of pyrimidine derivatives have been investigated for their potential as anthelmintic agents, addressing the need for new drugs due to rising resistance. ijpsdronline.com While the specific mechanism for every active compound is not always fully elucidated, research points to several potential modes of action.
One proposed mechanism involves the inhibition of key parasite-specific enzymes. Molecular docking studies on a series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitriles suggested that these compounds may act by inhibiting the quinol-fumarate reductase enzyme, which is vital for the anaerobic metabolism of many parasitic helminths. ijpsdronline.com
Another mode of action, common to drugs like Pyrantel Pamoate, involves neuromuscular blockade. These agents can act as agonists at nicotinic acetylcholine (B1216132) receptors on the muscle cells of nematodes, causing a spastic paralysis that leads to the expulsion of the worms from the host. nih.gov
Furthermore, some novel anthelmintics, such as the 2,4-diaminothieno[3,2-d]pyrimidine class, have been shown to possess activity against not only the adult worm but also its egg stages. nih.govplos.org This dual action is highly desirable as it could break the parasite's lifecycle, preventing environmental contamination and host reinfection. nih.gov
Research on Interactions Relevant to Neurodegenerative Disorders (e.g., BACE-1 inhibition)
A major focus in the search for treatments for Alzheimer's disease is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov This enzyme is responsible for the rate-limiting step in the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic plaques found in the brains of Alzheimer's patients. nih.govyoutube.com
The pyrimidine scaffold has been explored as a core structure for the design of potent BACE-1 inhibitors. The development of these inhibitors aims to create molecules that can cross the blood-brain barrier and fit into the active site of the BACE-1 enzyme, blocking its proteolytic activity and thereby reducing Aβ production. nih.gov Although many BACE-1 inhibitors have failed in late-stage clinical trials due to side effects, research continues. youtube.com The focus is on finding a therapeutic window that lowers Aβ production sufficiently to delay disease onset without causing mechanism-based toxicity from inhibiting the processing of other BACE-1 substrates. youtube.com
While no studies have specifically evaluated this compound as a BACE-1 inhibitor, its 4,6-disubstituted pyrimidine core makes it a compound of potential interest within this research area. The butynyloxy side chains would need to be assessed for their ability to form favorable interactions within the hydrophobic subsites of the BACE-1 active site.
Future Directions and Emerging Research Avenues for 4,6 Bis 2 Butyn 1 Yloxy Pyrimidine
Development of Novel and Green Synthetic Strategies
The traditional synthesis of pyrimidine (B1678525) derivatives often involves methods that utilize hazardous reagents and solvents, generating significant waste. researchgate.netrasayanjournal.co.in The future of chemical synthesis is increasingly focused on green chemistry principles, which aim to develop more sustainable, efficient, and environmentally benign processes. rasayanjournal.co.in For 4,6-Bis(2-butyn-1-yloxy)pyrimidine, future research will likely concentrate on adapting established green methodologies to its production.
Key green approaches applicable to pyrimidine synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more reactants, enhancing atom economy and efficiency. researchgate.netrasayanjournal.co.in
Solvent-Free and Mechanical Methods: Techniques like "grindstone chemistry" and ball milling eliminate the need for hazardous solvents, reducing environmental impact. researchgate.netrasayanjournal.co.in
Catalytic Approaches: Utilizing recyclable and non-toxic catalysts, such as modified ZnO nanoparticles or TiO2-SiO2, can lead to cleaner and more efficient reactions. rasayanjournal.co.in
Ionic Liquids: These "green solvents" can serve as both the reaction medium and catalyst, offering a safer alternative to volatile organic solvents. researchgate.netrasayanjournal.co.in
Adopting these strategies for the synthesis of this compound would not only align with modern sustainability goals but could also provide economic benefits through higher yields and simplified purification processes. rasayanjournal.co.in
| Green Synthetic Strategy | Potential Advantage for this compound Synthesis | Relevant Research Finding |
| Microwave-Assisted Synthesis | Faster reaction rates and potentially higher yields. | Proven effective for various pyrimidine derivatives. rasayanjournal.co.in |
| Multicomponent Reactions | Increased atom economy and step efficiency. | A cost-effective and eco-friendly method for synthesizing pyrimidine derivatives. rasayanjournal.co.in |
| Solvent-Free Ball Milling | Reduces hazardous waste and energy consumption. | A mechanical method that creates a larger surface area for reactions to occur. researchgate.netrasayanjournal.co.in |
| Use of Ionic Liquids | Provides a non-volatile and potentially recyclable reaction medium. | Can function as both a solvent and a catalyst. researchgate.netrasayanjournal.co.in |
Exploration of Undiscovered Reactivity Profiles and Cascade Reactions
The true potential of this compound lies in the unique reactivity conferred by its two 2-butyn-1-yloxy side chains. The terminal alkyne groups are versatile functional handles that are currently underexplored for this specific molecule. Future research will undoubtedly focus on leveraging these groups in novel transformations and cascade reactions.
A particularly promising avenue is the use of cascade reactions , where a single synthetic event triggers a series of subsequent bond-forming transformations to rapidly build molecular complexity. nih.gov Such reactions are highly efficient and can generate intricate polycyclic systems from relatively simple starting materials. nih.govnih.gov For this compound, the alkyne moieties could participate in a variety of cascade sequences, including:
Intramolecular or intermolecular cycloadditions.
Metal-catalyzed cross-coupling and cyclization reactions.
Radical-mediated cascades. nih.gov
Furthermore, a "deconstruction-reconstruction" strategy, which has been applied to other pyrimidines, could offer a path to unprecedented molecular diversity. nih.gov This approach involves cleaving the pyrimidine ring to form a reactive intermediate that can then be used to construct entirely new heterocyclic systems, such as pyrazoles or oxazoles. nih.gov Applying this concept to this compound could yield a library of novel compounds that would be difficult to access through traditional synthesis.
| Research Avenue | Description | Potential Outcome |
| Alkyne-Based Cascade Reactions | Multi-step reactions initiated at the butynyl side chains to form multiple new bonds in one pot. | Rapid synthesis of complex, fused N-heterocyclic systems. nih.govresearchgate.net |
| Deconstruction-Reconstruction | Chemical transformation of the pyrimidine core into a reactive building block for synthesizing new heterocycles. | Access to diverse molecular scaffolds like pyrazoles and oxazoles from a single precursor. nih.gov |
| Metal-Catalyzed Cyclizations | Using transition metals to catalyze intramolecular reactions between the alkyne groups and the pyrimidine ring. | Creation of novel polycyclic structures with defined stereochemistry. |
Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.gov For this compound, advanced computational modeling offers a powerful, resource-efficient way to guide future experimental work.
Molecular docking simulations can predict how the molecule might interact with biological targets, such as enzymes or receptors, which is a crucial first step in drug discovery. nih.gov This in-silico approach can help identify potential therapeutic applications and guide the design of more potent and selective analogs. nih.govacs.org
Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, stability, and reactivity. nih.gov This knowledge is vital for predicting the outcomes of unknown reactions and for designing novel cascade sequences. By modeling transition states and reaction pathways, researchers can identify the most promising experimental conditions before ever stepping into the lab. This predictive power accelerates the discovery process and minimizes the generation of failed experiments and chemical waste.
| Computational Method | Application to this compound | Anticipated Benefit |
| Molecular Docking | Predicting binding modes and affinities with biological macromolecules. | Rational design of new therapeutic agents; identification of potential drug targets. nih.govnih.gov |
| Density Functional Theory (DFT) | Calculating electronic properties, reaction energetics, and spectroscopic data. | Understanding reactivity, predicting reaction outcomes, and elucidating reaction mechanisms. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with chemical or biological activity. | Designing analogs with improved properties (e.g., enhanced efficacy, better solubility). |
Expanding Interdisciplinary Applications and Cross-Functional Research Areas
The unique structural features of this compound—a heterocyclic core combined with two reactive alkyne handles—make it an attractive candidate for a wide range of interdisciplinary applications beyond traditional medicinal chemistry.
In materials science , the compound could serve as a rigid building block for creating functional polymers or metal-organic frameworks (MOFs). The alkyne groups are perfect candidates for "click chemistry," a set of highly efficient and specific reactions that can be used to link molecules together. This could lead to the development of new materials with tailored electronic, optical, or porous properties. Pyrimidine derivatives are already known to have potential uses in light-emitting devices and as molecular wires, and the specific structure of this compound could be exploited in these areas. researchgate.net
In supramolecular chemistry , the pyrimidine core can form hydrogen bonds, while the alkyne groups could be functionalized with recognition units. nih.gov This could enable the design of molecular tweezers or sensors capable of selectively binding to specific guest molecules, with potential applications in chemical sensing and diagnostics. nih.gov
The exploration of this compound at the interface of organic synthesis, materials science, and chemical biology will undoubtedly reveal novel functions and drive innovation across multiple scientific fields.
Q & A
Q. How can 4,6-Bis(2-butyn-1-yloxy)pyrimidine be synthesized, and what are the critical reaction conditions?
The compound can be synthesized via solvent-free mechanochemical methods. For example, grinding 2-butyn-1-ol derivatives with a pyrimidine precursor in the presence of a base (e.g., tert-butoxide) at room temperature yields the product. Reaction completion is monitored via TLC, and purification involves recrystallization from dichloromethane/methanol mixtures. This method avoids hazardous solvents and achieves ~50% yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm substitution patterns and alkyne-oxygen bonding.
- X-ray crystallography : To resolve molecular geometry and intermolecular interactions (e.g., π-π stacking) .
- Mass spectrometry (EI/ESI) : To validate molecular weight and fragmentation patterns.
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Single-crystal X-ray diffraction data are collected using a Bruker CCD diffractometer with Mo- radiation. Structure solution employs direct methods (e.g., SHELXS-97) and refinement via SHELXL-96. Hydrogen atoms are geometrically constrained, and thermal parameters are refined anisotropically. Critical metrics include -factor (<0.05), bond length accuracy (±0.01 Å), and torsion angle deviations .
Advanced Research Questions
Q. How do π-π stacking interactions influence the material properties of this compound derivatives?
π-π stacking between pyrimidine and adjacent aromatic rings (centroid distances ~3.58 Å) enhances charge transfer and optical properties. This interaction is critical in designing nonlinear optical (NLO) materials or organic semiconductors. Computational studies (DFT) and Hirshfeld surface analysis can quantify these effects .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?
Discrepancies in NMR chemical shifts or bond lengths may arise from dynamic effects (e.g., solvent interactions). Solutions include:
- Variable-temperature NMR to assess conformational flexibility.
- High-resolution crystallography to validate static structures.
- DFT optimization with solvent models (e.g., PCM) to align theoretical and experimental data .
Q. How can the bioactivity of this compound analogs be systematically explored?
- Enzyme inhibition assays : Target kinases (e.g., PI3K/Akt pathway) using fluorogenic substrates.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., alkoxy groups) to optimize binding affinity.
- In silico docking : Use AutoDock or Schrödinger to predict interactions with biological targets .
Q. What experimental and computational methods are used to analyze its photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
